2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of brominated aromatic rings, a pyridine moiety, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the bromination of an aromatic precursor. The key steps include:
Bromination: Introduction of bromine atoms to the aromatic ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Hydrazone Formation: Reaction of the brominated aromatic compound with pyridine-3-carboxaldehyde to form the hydrazone intermediate.
Esterification: Coupling of the hydrazone intermediate with 3,4,5-trimethoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and automated systems for esterification to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The bromine atoms on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form hydrogen bonds with biological macromolecules, influencing their function. The brominated aromatic rings may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both brominated aromatic rings and a hydrazone moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19Br2N3O6 |
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Molecular Weight |
593.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H19Br2N3O6/c1-31-18-8-14(9-19(32-2)21(18)33-3)23(30)34-20-15(7-16(24)10-17(20)25)12-27-28-22(29)13-5-4-6-26-11-13/h4-12H,1-3H3,(H,28,29)/b27-12+ |
InChI Key |
YBIFORVBRIJDIY-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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